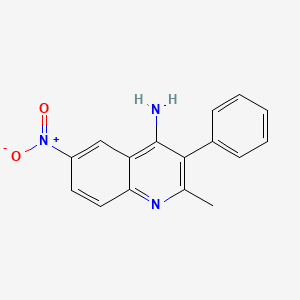
4-Quinolinamine, 2-methyl-6-nitro-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE is a nitrogen-containing heterocyclic compound. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a quinoline core with methyl, nitro, and phenyl substituents, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds as starting materials. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Friedländer synthesis for large-scale operations. This includes using continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase, resulting in antimicrobial activity . Additionally, it can modulate signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: Lacks the nitro and phenyl substituents.
6-Nitroquinoline: Lacks the methyl and phenyl substituents.
3-Phenylquinoline: Lacks the methyl and nitro substituents.
Uniqueness
2-METHYL-6-NITRO-3-PHENYLQUINOLIN-4-AMINE is unique due to its specific combination of substituents, which can result in distinct biological activities and chemical properties. The presence of the nitro group, in particular, can enhance its reactivity and potential as a bioactive molecule .
Properties
CAS No. |
828930-81-0 |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-methyl-6-nitro-3-phenylquinolin-4-amine |
InChI |
InChI=1S/C16H13N3O2/c1-10-15(11-5-3-2-4-6-11)16(17)13-9-12(19(20)21)7-8-14(13)18-10/h2-9H,1H3,(H2,17,18) |
InChI Key |
LOBAOWNOHXTBNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)[N+](=O)[O-])N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


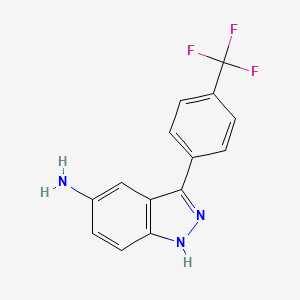
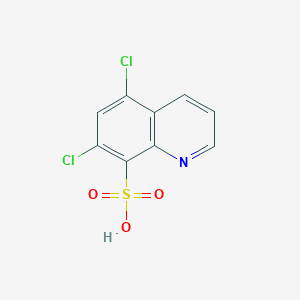
![Methanone, (4-fluorophenyl)[2-[(2S)-2-pyrrolidinyl]-4-thiazolyl]-](/img/structure/B11842985.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11843003.png)

![11-methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid](/img/structure/B11843017.png)
![7-Methoxy-4-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B11843019.png)
![3-[(Piperidin-1-yl)methyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11843021.png)
![2-Bromo-4,6-dichlorothieno[2,3-b]pyridine](/img/structure/B11843024.png)
![2-Azabicyclo[2.2.1]hept-5-ene dioxalate](/img/structure/B11843032.png)
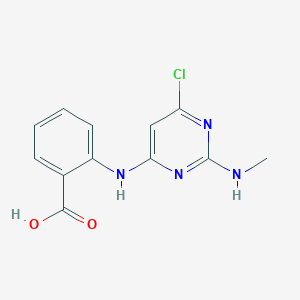
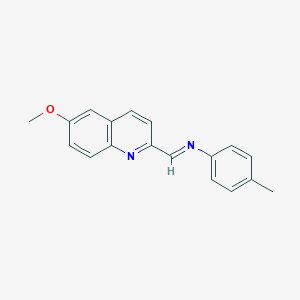
![1-([1,1'-Biphenyl]-4-yl)-2-cyclohexylethanone](/img/structure/B11843048.png)
